(E)-1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-chloropropyl)methanimine
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Overview
Description
(E)-1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-chloropropyl)methanimine is an organic compound characterized by the presence of a benzo[d][1,3]dioxole ring and a chloropropyl group attached to a methanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-chloropropyl)methanimine typically involves the reaction of benzo[d][1,3]dioxole with 3-chloropropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the methanimine linkage. The reaction temperature and time are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-chloropropyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the methanimine group to an amine.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,3]dioxole-5-carboxylic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
(E)-1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-chloropropyl)methanimine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-chloropropyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-bromopropyl)methanimine
- (E)-1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-fluoropropyl)methanimine
- (E)-1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-iodopropyl)methanimine
Uniqueness
(E)-1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-chloropropyl)methanimine is unique due to the presence of the chloropropyl group, which imparts specific reactivity and properties. This makes it distinct from its analogs with different halogen substituents, such as bromine, fluorine, or iodine.
Properties
Molecular Formula |
C11H12ClNO2 |
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Molecular Weight |
225.67 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(3-chloropropyl)methanimine |
InChI |
InChI=1S/C11H12ClNO2/c12-4-1-5-13-7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6-7H,1,4-5,8H2 |
InChI Key |
QYHCAPLXZVPIEV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NCCCCl |
Origin of Product |
United States |
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